

physical and chemical properties of Enhydrin chlorohydrin

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Compound of Interest

Compound Name: *Enhydrin chlorohydrin*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of Enhydrin

Disclaimer: Initial literature searches did not yield information on a compound specifically named "**Enhydrin chlorohydrin**." The data presented herein pertains to the well-documented sesquiterpene lactone, Enhydrin, a closely related and likely parent compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Enhydrin is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass.^[1] It is a prominent bioactive constituent found in various plant species of the Asteraceae family, notably *Enhydra fluctuans* and *Smallanthus sonchifolius* (yacon).^[1] Enhydrin has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and antiparasitic properties.^[2] A key aspect of its bioactivity is its ability to modulate inflammatory pathways, particularly through the inhibition of the nuclear factor kappa-B (NF-κB) signaling cascade.^[3]^[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Enhydrin, detailed experimental protocols for its isolation and characterization, and an illustrative representation of its mechanism of action.

Physical and Chemical Properties

Enhydrin is isolated as colorless crystals.^[4] While specific values for melting point and optical rotation are not readily available in the reviewed literature, its structural and other

physicochemical properties have been well-characterized.

Table 1: General and Physicochemical Properties of Enhydrin

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₈ O ₁₀	[5]
Molecular Weight	464.5 g/mol	[5]
Exact Mass	464.16824709 Da	[5]
Appearance	Colorless crystals	[4]
Topological Polar Surface Area	130 Å ²	[5][6]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	10	[5]
Rotatable Bond Count	7	[5]
XLogP3-AA	1.4	[5][6]

Table 2: Chemical Identifiers for Enhydrin

Identifier	Value
IUPAC Name	methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0 ^{2,4}]tetradec-7-ene-8-carboxylate
CAS Number	33880-85-2
PubChem CID	5281441

Spectroscopic Data

The structure of Enhydrin has been elucidated using various spectroscopic techniques.

- ^1H NMR (500 MHz, CDCl_3): Key chemical shifts (δ , ppm) include signals characteristic of exocyclic methylene protons of the lactone group (δ 5.87 and 6.34).^[4] Other notable signals are observed at 7.15 (1H, dd), 6.70 (1H, d), 5.84 (1H, d), 4.27 (1H, t), 3.83 (3H, s), 2.05 (3H, s), 1.71 (3H, s), and 1.45 (3H, s).^[4]
- ^{13}C NMR: The ^{13}C NMR spectrum of Enhydrin shows the presence of 23 carbons, including five methyls, three methylenes, seven methines, and eight quaternary carbons.^[4]
- Mass Spectrometry (LC-MS): The molecular weight has been confirmed by LC-MS, with a measured m/z of 464.1677.^[4]

Experimental Protocols

The isolation and purification of Enhydrin are crucial for its study and application. The following protocols are synthesized from established methodologies.

Isolation of Enhydrin from *Smallanthus sonchifolius* (Yacon) Leaves

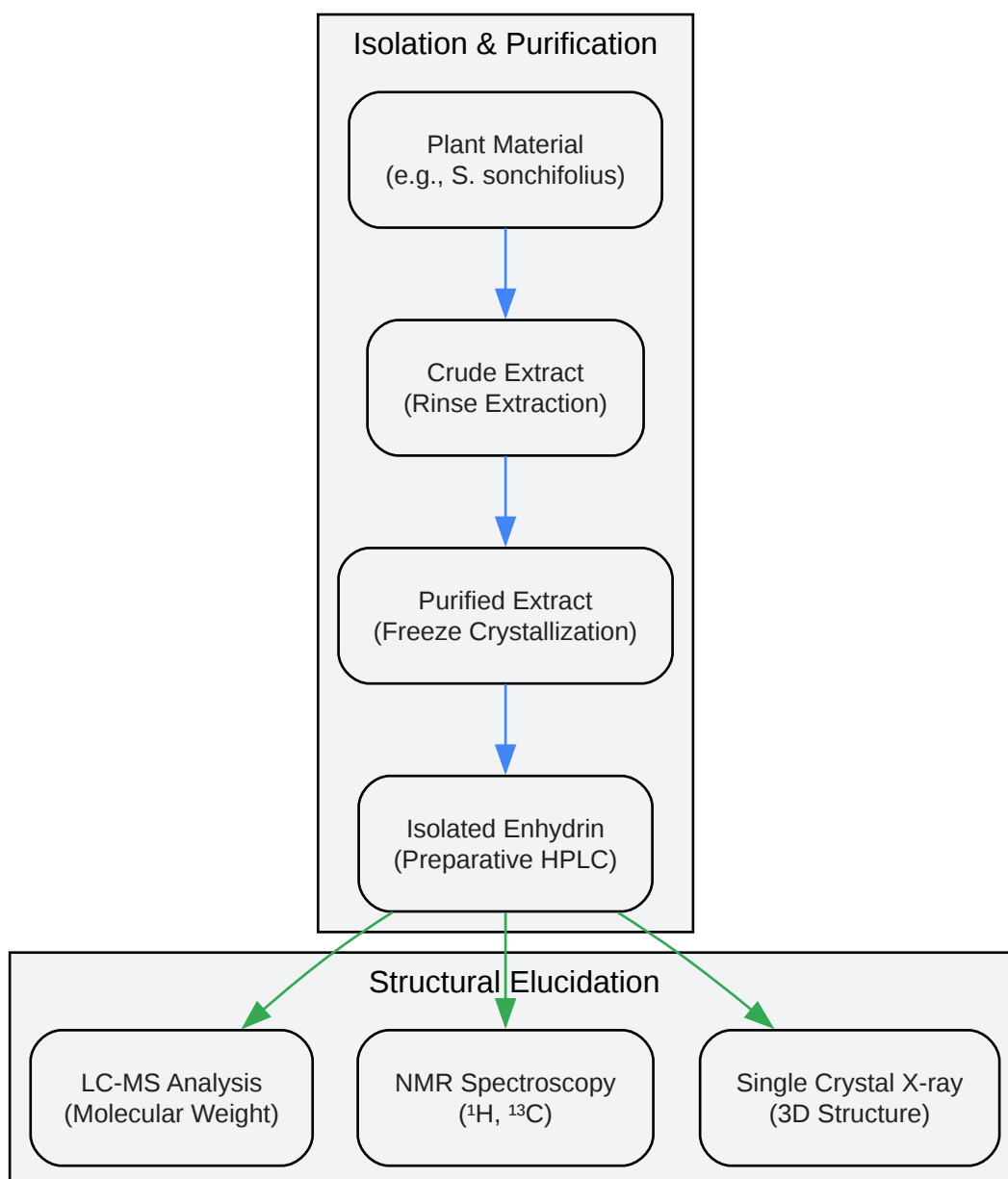
This protocol is based on a rinse extraction method that targets compounds located in the glandular trichomes on the leaf surface.^[7]

- Plant Material Preparation: Air-dry fresh yacon leaves and mill them to a fine powder (approximately 40 mesh).
- Rinse Extraction:
 - Submerge 100 g of the dried leaf powder in chloroform for 1-2 minutes with gentle agitation.
 - Filter the solution to separate the plant material from the chloroform rinse.
 - Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a thick, crude extract.
- Initial Purification:
 - Dissolve the crude extract in 35 mL of methanol.

- Slowly add 15 mL of distilled water to the methanolic solution to induce precipitation of less polar compounds.
- Separate the precipitate by filtration and evaporate the remaining filtrate to dryness.
- Freeze Crystallization:
 - Subject the purified extract to freeze crystallization at -20 °C to further isolate Enhydrin and related sesquiterpene lactones.[7]
- Preparative HPLC:
 - Perform final purification using preparative High-Performance Liquid Chromatography (HPLC).
 - Column: C18 column (e.g., 150 mm × 7.8 mm, 5 μm).[4]
 - Mobile Phase: A gradient of acetonitrile and water.[4]
 - Detection: UV detector at 210 nm.[8]
 - Collect the fractions corresponding to the Enhydrin peak and verify purity using analytical HPLC and spectroscopic methods.

Characterization Workflow

A typical workflow for the characterization of isolated Enhydrin is depicted below.



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Workflow for Enhydrin Isolation and Characterization.

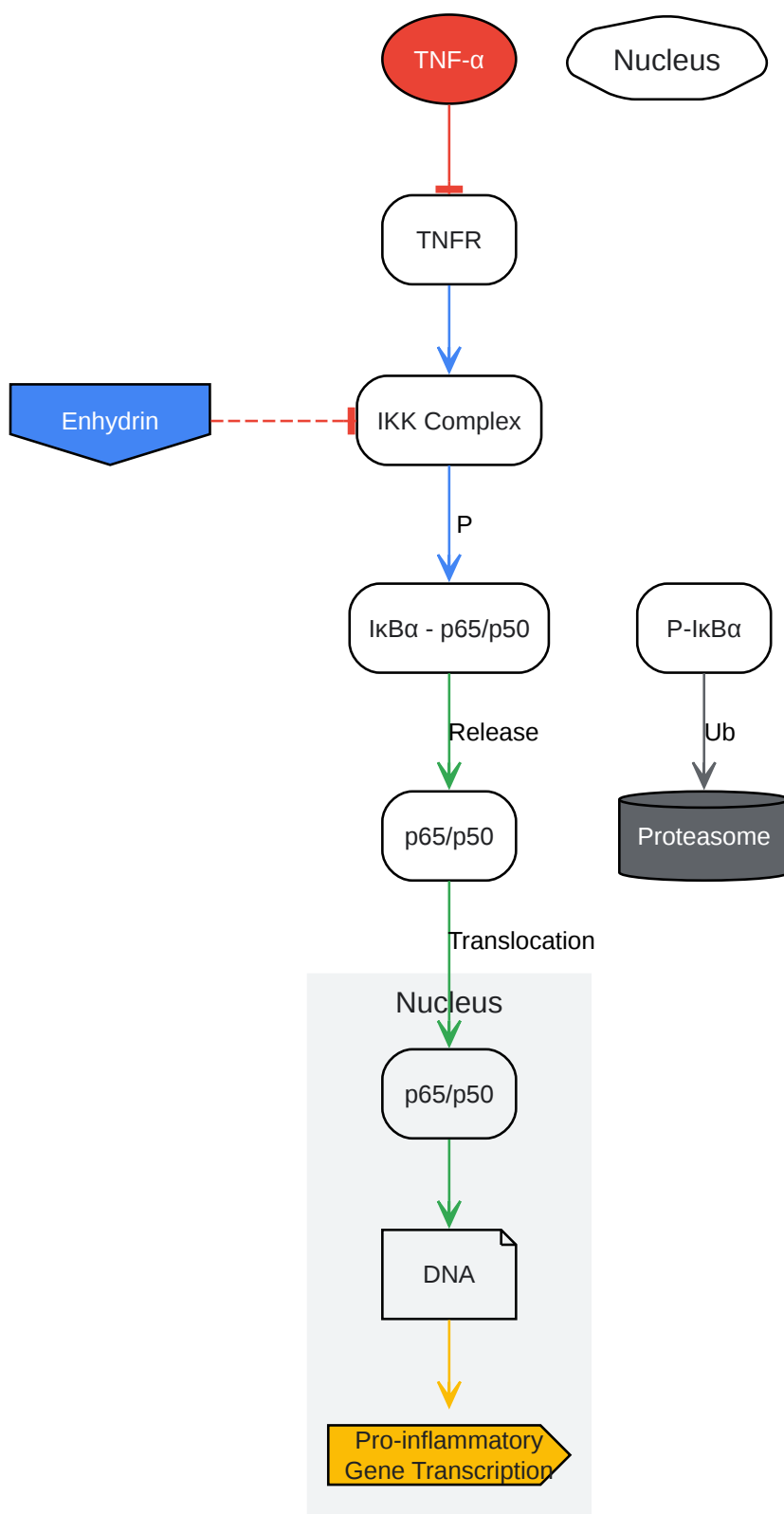
Biological Activity and Mechanism of Action

Enhydrin exhibits a range of biological activities, with its anti-inflammatory properties being particularly noteworthy. It is one of the few sesquiterpene lactones isolated from yacon leaves that shows inhibitory activity against the nuclear factor kappa-B (NF- κ B) enzyme, a key regulator of the immune system and inflammatory processes.[2][4]

Inhibition of the Canonical NF- κ B Signaling Pathway

The canonical NF- κ B pathway is a central signaling cascade in inflammation.^{[7][9]} Pro-inflammatory stimuli, such as the cytokine Tumor Necrosis Factor- α (TNF- α), activate the I κ B kinase (IKK) complex.^[9] IKK then phosphorylates the inhibitory protein I κ B α , targeting it for ubiquitination and subsequent degradation by the proteasome.^{[7][9]} The degradation of I κ B α releases the p65/p50 (RelA/NF- κ B1) heterodimer, which translocates to the nucleus.^{[7][9]} In the nucleus, it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including various cytokines and chemokines.^[7]

Enhydrin exerts its anti-inflammatory effect by intervening in this pathway. It is proposed that Enhydrin inhibits the activation of the IKK complex, thereby preventing the phosphorylation and degradation of I κ B α . This action keeps the NF- κ B p65/p50 dimer sequestered in the cytoplasm, inhibiting its nuclear translocation and the subsequent transcription of inflammatory genes.



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Inhibition of the Canonical NF-κB Pathway by Enhydrin.

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